2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
2-{[4-(Furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a furan-2-ylmethyl substituent at the 4-position of the triazole ring and a pyridin-2-yl group at the 5-position. Its molecular formula is C28H22N6O2S2, with a molecular weight of 538.64 g/mol (CAS: 573932-72-6) . This compound is synthesized via alkylation of triazole-thione intermediates with chloroacetamides under basic conditions, followed by recrystallization from ethanol or water-ethanol mixtures . Its structure is confirmed by 1H/13C-NMR, mass spectrometry, and X-ray crystallography using tools like SHELXL and OLEX2 .
Properties
CAS No. |
573973-54-3 |
|---|---|
Molecular Formula |
C14H13N5O2S |
Molecular Weight |
315.35 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N5O2S/c15-12(20)9-22-14-18-17-13(11-5-1-2-6-16-11)19(14)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,15,20) |
InChI Key |
BTPZHYQSDBTGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)N |
solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with furan-2-carbaldehyde and pyridine-2-carbaldehyde under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or furan rings.
Scientific Research Applications
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with various molecular targets. The triazole ring can bind to metal ions, while the furan and pyridine rings can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s furan-2-ylmethyl group distinguishes it from analogs with allyl, aryl, or pyridin-3-yl substituents. Key comparisons include:
Structure-Activity Relationship (SAR) Insights
- Allyl/Et/Ph Groups: Improve solubility (e.g., allyl derivatives recrystallize in H2O:EtOH) but may reduce target specificity .
- 5-Position Pyridine Orientation :
- Acetamide Side Chain :
- The sulfanyl-acetamide moiety is essential for bioactivity; replacing sulfur with oxygen diminishes receptor binding .
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule characterized by its unique structural features, including a triazole ring, furan, and pyridine moieties. This article aims to explore its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.4 g/mol. The structural arrangement includes a sulfanyl group that may enhance biological interactions.
Biological Activity Overview
This compound has been primarily studied for its antifungal , antimicrobial , and anticancer activities. The presence of the triazole scaffold is particularly significant as it is known for its ability to inhibit various biological targets.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit potent antifungal properties by inhibiting the cytochrome P450 enzyme CYP51, which is critical for fungal sterol biosynthesis. For instance, derivatives of triazoles have shown effectiveness against pathogens such as Candida albicans and Aspergillus fumigatus .
Antimicrobial Activity
The compound demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that similar triazole compounds exhibit MIC values comparable to standard antibiotics .
Anticancer Potential
The anticancer properties of triazoles are attributed to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. For example, certain derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines .
The biological activity of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Interaction : It may interact with various biological receptors, altering signaling pathways associated with disease progression.
- Gene Expression Modulation : Similar compounds have been shown to affect the expression of genes involved in steroid hormone metabolism and other critical functions .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar entities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole | Contains furan and triazole | Antimicrobial |
| 5-(Pyridin-3-yl)-4H-[1,2,4]triazole | Pyridine substitution | Antifungal |
| 4-(Furan-2-carboxy)-5-(pyridinyl)-triazoles | Carboxylic acid group | Anticancer |
| 5-(Pyridinyl)-thioacetic acid derivatives | Thioether linkage | Enzyme inhibition |
This table illustrates how the specific arrangement of functional groups in 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its biological activity compared to other compounds .
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Antifungal Efficacy Study : A study examining the antifungal properties revealed that this compound exhibited significant activity against Candida albicans, with an MIC value lower than that of traditional antifungal agents .
- Cytotoxicity Assessment : In vitro assessments showed that the compound induced apoptosis in cancer cell lines, demonstrating potential as an anticancer agent .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound modulates key metabolic pathways in both fungal and human cells, indicating its potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
